1-(3-Bromophenyl)-2-propyn-1-ol
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Overview
Description
1-(3-Bromophenyl)-2-propyn-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyn-1-ol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN, NaOH (Sodium hydroxide)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alkanes or alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-Bromophenyl)-2-propyn-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating nucleophilic attack by other molecules. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-2-propyn-1-ol
- 1-(2-Bromophenyl)-2-propyn-1-ol
- 1-(3-Chlorophenyl)-2-propyn-1-ol
Comparison: 1-(3-Bromophenyl)-2-propyn-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers (1-(4-Bromophenyl)-2-propyn-1-ol and 1-(2-Bromophenyl)-2-propyn-1-ol), the 3-bromo derivative exhibits distinct chemical behavior, particularly in substitution reactions .
Biological Activity
1-(3-Bromophenyl)-2-propyn-1-ol, a compound featuring a bromophenyl group and an alkyne functional group, has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data from various studies.
- Chemical Formula : C10H9Br
- CAS Number : 13033-65-7
- Molecular Weight : 223.08 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. The compound exhibits several pharmacological properties:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. A study conducted by Zhang et al. (2024) revealed that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis |
A549 (Lung) | 12.8 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Properties
In another study, the anti-inflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
---|---|---|
TNF-α | 250 | 70 |
IL-6 | 300 | 90 |
Antimicrobial Activity
The antimicrobial activity of this compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating moderate antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Study on Anticancer Effects
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound in vivo using a mouse model. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration.
Study on Anti-inflammatory Effects
In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory markers and improved overall health indicators compared to untreated controls.
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
1-(3-bromophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H |
InChI Key |
VLPLERWMKJHACA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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